molecular formula C21H18ClN3O2 B5989204 (2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B5989204
M. Wt: 379.8 g/mol
InChI Key: JDSQKQUCSGEKJQ-LICLKQGHSA-N
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Description

The compound (2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a complex organic molecule characterized by its unique structural features This compound contains a pyrrole ring substituted with a 3-chlorophenyl group and two methyl groups, a cyano group, and a furan-2-ylmethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with cyanoacetic acid and furan-2-carbaldehyde under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-14-9-16(15(2)25(14)19-6-3-5-18(22)11-19)10-17(12-23)21(26)24-13-20-7-4-8-27-20/h3-11H,13H2,1-2H3,(H,24,26)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSQKQUCSGEKJQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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